(1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid

Chiral resolution Enantiomeric purity Absolute configuration

(1S,5S)-5-Hydroxycyclohex-3-ene-1-carboxylic acid (molecular formula C₇H₁₀O₃, molecular weight 142.15 g/mol) is a chiral cis-configured cyclohexene derivative bearing a hydroxyl group at the 5-position and a carboxylic acid group at the 1-position with defined (1S,5S) absolute stereochemistry. This compound belongs to the broader class of cis-5-hydroxycyclohex-3-enecarboxylic acids, which serve as versatile intermediates in the synthesis of pharmaceutically active compounds—including those targeting type II diabetes, atherosclerosis, and lipid metabolism disorders.

Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
Cat. No. B13470660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid
Molecular FormulaC7H10O3
Molecular Weight142.15 g/mol
Structural Identifiers
SMILESC1C=CC(CC1C(=O)O)O
InChIInChI=1S/C7H10O3/c8-6-3-1-2-5(4-6)7(9)10/h1,3,5-6,8H,2,4H2,(H,9,10)/t5-,6+/m0/s1
InChIKeyCNPPQIVHKLYCGG-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,5S)-5-Hydroxycyclohex-3-ene-1-carboxylic Acid: A Defined cis-Chiral Cyclohexene Building Block for Stereochemically Demanding Synthesis


(1S,5S)-5-Hydroxycyclohex-3-ene-1-carboxylic acid (molecular formula C₇H₁₀O₃, molecular weight 142.15 g/mol) is a chiral cis-configured cyclohexene derivative bearing a hydroxyl group at the 5-position and a carboxylic acid group at the 1-position with defined (1S,5S) absolute stereochemistry [1]. This compound belongs to the broader class of cis-5-hydroxycyclohex-3-enecarboxylic acids, which serve as versatile intermediates in the synthesis of pharmaceutically active compounds—including those targeting type II diabetes, atherosclerosis, and lipid metabolism disorders [2]. The (1S,5S) enantiomer is commercially available as a discrete single-enantiomer entity, in contrast to the more commonly supplied racemic cis mixture (CAS 54911-88-5) or the (1R,5R) antipode (CAS 1932168-86-9) .

Why (1S,5S)-5-Hydroxycyclohex-3-ene-1-carboxylic Acid Cannot Be Interchanged With Its Racemate, Enantiomer, or Regioisomer in Scientific Procurement


The procurement of a cis-5-hydroxycyclohex-3-enecarboxylic acid without specification of absolute stereochemistry introduces profound risks for stereochemistry-dependent applications. Patent literature explicitly states that optically pure cis enantiomers of this scaffold are essential for the synthesis of pharmaceutically active compounds targeting type II diabetes and atherosclerosis, and that racemic mixtures require costly, multi-step chiral chromatographic resolution that is unsuitable for industrial processes [1]. Furthermore, in the closely related 3-hydroxycyclohex-1-enecarboxylic acid (HOCHCA) system, the (R)-enantiomer exhibits 70-fold higher binding affinity than the (S)-enantiomer at GHB receptor sites (Ki 0.48 µM vs. ~33.6 µM), demonstrating that the stereochemical configuration at the hydroxyl-bearing carbon is a binary determinant of biological activity [2]. Regioisomeric substitution—selecting the 3-hydroxy regioisomer instead of the 5-hydroxy derivative—introduces a structurally distinct pharmacophore with different hydrogen-bonding geometry and conformational restraint patterns, fundamentally altering ligand-receptor recognition [3].

Product-Specific Quantitative Evidence Guide: (1S,5S)-5-Hydroxycyclohex-3-ene-1-carboxylic Acid Versus Closest Analogs


Stereochemical Identity: (1S,5S) Single Enantiomer vs. Racemic cis Mixture and (1R,5R) Antipode

The (1S,5S) enantiomer is the single, defined stereoisomer of cis-5-hydroxycyclohex-3-ene-1-carboxylic acid. Its constitutional isomer, the racemic cis mixture (Rel-(1R,5R), CAS 54911-88-5), is commercially supplied at 95% purity but contains equimolar (1S,5S) and (1R,5R) enantiomers . The (1R,5R) antipode is separately catalogued under CAS 1932168-86-9 at 98% purity . The patent literature explicitly states that optically pure cis enantiomers of this compound class are required as central building blocks for pharmaceutically active compounds, and that racemic mixtures necessitate costly, multi-step chiral chromatographic resolution that is unsuitable for industrial-scale processes [1]. The target compound (1S,5S) is distinguished from the (1R,5R) enantiomer solely by its opposite three-dimensional spatial arrangement of the hydroxyl and carboxyl groups, a difference that in analogous cyclohexene systems produces 70-fold differences in biological target binding affinity [2].

Chiral resolution Enantiomeric purity Absolute configuration Pharmaceutical intermediates

Enzymatic Resolution Capability: (R)-Specific Hydrolase Access vs. (S)-Enantiomer Requirements

The BRENDA enzyme database documents that isochorismatase (EC 3.3.2.1) catalyzes the hydrolysis of (±)-cis-3-[(carboxyethenyl)oxy]-4-cyclohexene-1-carboxylic acid to produce (R)-5-hydroxycyclohex-3-enecarboxylic acid and pyruvate with absolute stereospecificity [1]. This enzymatic route yields exclusively the (R)-configured product at the hydroxyl-bearing carbon, which corresponds to the (1R,5R) or (1R,5S) absolute configuration depending on the substrate geometry. To obtain the (1S,5S) enantiomer, alternative hydrolases with complementary enantioselectivity, stereochemical inversion strategies, or classical chiral resolution methods (e.g., diastereomeric salt formation with quinine, as described for the related cis-3-hydroxycyclohexanecarboxylic acid system) are required—processes that the patent literature identifies as demanding up to six recrystallization steps with only 13.8% yield for the chemically pure racemate alone [2].

Biocatalysis Enzymatic resolution Isochorismatase Chiral building block production

Pharmaceutical Intermediate Lineage: (1S,5S) Scaffold as Precursor to Type II Diabetes and Atherosclerosis Drug Candidates

Patent HK1104579A (and the corresponding DE 10308355.3 / WO2004/076426) explicitly identifies cis-configured 3-hydroxycyclohexanecarboxylic acid derivatives with defined absolute stereochemistry as central building blocks for the synthesis of pharmaceutically active compounds capable of therapeutically modulating lipid and carbohydrate metabolism, with indications in type II diabetes and atherosclerosis [1]. The patent further states that optically pure cis enantiomers of this compound class are required for pharmaceutical development, and that existing racemic resolution methods (chiral chromatography, diastereomeric crystallization) are prohibitively costly and complex for industrial application, with up to six recrystallization steps needed to obtain chemically pure racemic cis-3-hydroxycyclohexanecarboxylic acid in only 13.8% yield [1]. The (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid scaffold is also demonstrated to serve as a direct precursor to (1S,5S)-5-Boc-amino-cyclohex-3-enecarboxylic acid (Sigma-Aldrich, 96% purity), confirming its utility in generating enantiomerically pure amino-functionalized cyclohexene building blocks for medicinal chemistry programs .

Metabolic disease therapeutics Lipid metabolism modulation Carbohydrate metabolism modulation Pharmaceutical intermediates

Selectivity Profile Inference: Predicted GABAA/GABAB Receptor Selectivity Based on Class-Level Pharmacophore Mapping

In the structurally related 3-hydroxycyclohex-1-enecarboxylic acid (HOCHCA) system, Wellendorph et al. (2005) demonstrated that the racemic cyclohexene analog displays nanomolar affinity (Ki 0.48 µM for racemic HOCHCA) at GHB-specific binding sites while exhibiting no measurable affinity (IC₅₀ > 1 mM) for either GABAA or GABAB receptors [1]. This selectivity window of >2,000-fold between GHB site binding and GABA receptor cross-reactivity establishes that the cyclohexene carboxylic acid scaffold can achieve highly selective target engagement. The (1S,5S) configuration of 5-hydroxycyclohex-3-ene-1-carboxylic acid presents the hydroxyl and carboxyl groups in a distinct spatial geometry compared to the 3-hydroxy regioisomer, which is expected to alter both the affinity and selectivity profile. However, direct binding data for the 5-hydroxy regioisomer have not been reported in the peer-reviewed literature as of the current evidence cutoff [2].

GHB receptor GABA receptor selectivity Neuropharmacology Ligand binding affinity

Commercial Availability Differentiation: (1S,5S) Single Enantiomer vs. Racemic cis Mixture and (1R,5R) Antipode

The (1S,5S) enantiomer is catalogued as a discrete product (MFCD35080596; EN300-45139579) on the Chem-Space platform [1]. The closely related (1R,5R) antipode is supplied under CAS 1932168-86-9 at 98% purity (Leyan) , while the racemic mixture (Rel-(1R,5R), CAS 54911-88-5) is commercially available at 95% purity with batch-specific NMR, HPLC, and GC quality control data (Bidepharm) . The (1S,5S) single enantiomer represents a differentiated procurement item: the racemic mixture at 95% purity contains only ~47.5% of the target (1S,5S) enantiomer, meaning that a researcher requiring 100 mg of the (1S,5S) enantiomer would need to purchase approximately 211 mg of the racemate (assuming no resolution losses) or perform subsequent chiral separation—a process described in patent literature as requiring costly chiral chromatography with additional upstream purification steps [2].

Chemical procurement Enantiopure building blocks Vendor specifications Supply chain differentiation

Regioisomeric Differentiation: 5-Hydroxy vs. 3-Hydroxy Cyclohexene Carboxylic Acid in GHB Pharmacophore Geometry

The target compound (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid is a regioisomer of 3-hydroxycyclohex-1-enecarboxylic acid (HOCHCA), the well-characterized GHB analog. In HOCHCA, the hydroxyl group is conjugated to the double bond (allylic alcohol), enabling potential electronic resonance effects that influence the acidity of the hydroxyl proton and its hydrogen-bonding donor/acceptor properties [1]. In the 5-hydroxy regioisomer, the hydroxyl group is positioned homoallylic relative to the double bond, resulting in distinct conformational preferences, different intramolecular hydrogen-bonding possibilities, and altered spatial presentation of the pharmacophoric hydroxyl and carboxylate groups to biological targets . The Wellendorph et al. (2005) study demonstrated that the hydroxyl group of HOCPCA (the cyclopentene analog) is essential for high-affinity GHB binding, as the corresponding 3-oxo derivative showed greatly attenuated binding [2]. This establishes that the precise positioning and electronic character of the hydroxyl group are critical determinants of biological activity, and thus the 5-hydroxy regioisomer cannot be assumed to recapitulate the binding profile of the 3-hydroxy analog.

Regioisomerism GHB pharmacophore Structure-activity relationship Hydrogen bonding geometry

Best Research and Industrial Application Scenarios for (1S,5S)-5-Hydroxycyclohex-3-ene-1-carboxylic Acid


Stereochemistry-Defined Synthesis of Metabolic Disease Drug Candidates

Research groups developing cis-configured cyclohexane-based therapeutics targeting type II diabetes, atherosclerosis, or lipid/carbohydrate metabolism disorders should prioritize (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid as their chiral building block. Patent HK1104579A explicitly identifies optically pure cis enantiomers of this compound class as central intermediates for such indications, and notes that racemic mixtures are unsuitable for industrial pharmaceutical processes due to the prohibitive cost and complexity of downstream chiral resolution [1]. The (1S,5S) enantiomer can be directly converted to (1S,5S)-5-Boc-amino-cyclohex-3-enecarboxylic acid (Sigma-Aldrich, 96%), providing a direct entry to amino-functionalized analogs required for structure-activity relationship exploration .

Enantioselective Pharmacological Probe Development for GHB Receptor Studies

Neuroscience laboratories investigating GHB receptor pharmacology and seeking to expand the structure-activity relationship beyond the extensively characterized 3-hydroxycyclohex-1-enecarboxylic acid (HOCHCA) scaffold should consider (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid as a regioisomeric probe. The Wellendorph et al. (2005) study established that cyclohexene carboxylic acid analogs achieve nanomolar affinity at GHB binding sites with >2,000-fold selectivity over GABAA and GABAB receptors, and that enantiomeric configuration produces 70-fold differences in binding affinity (R vs. S) [2]. The 5-hydroxy regioisomer presents the hydroxyl group in a homoallylic rather than allylic position, providing a tool to probe the electronic and geometric requirements of the GHB binding pocket . Direct binding characterization of this regioisomer remains an open research opportunity.

Chiral Method Development and Enantiomeric Purity Reference Standard

Analytical chemistry groups developing chiral HPLC or capillary electrophoresis methods for the separation of cis-5-hydroxycyclohex-3-enecarboxylic acid enantiomers require authenticated single-enantiomer reference standards. The (1S,5S) enantiomer, as a discrete stereochemical entity distinct from the commercially available racemic mixture (CAS 54911-88-5) and (1R,5R) antipode (CAS 1932168-86-9), serves as an essential reference for method validation, enantiomeric excess determination, and peak assignment . The patent literature documents that classical resolution methods for cis-3-hydroxycyclohexanecarboxylic acid require six crystallizations with quinine to achieve chemical purity, underscoring the value of pre-resolved single-enantiomer standards for analytical workflows [1].

Biocatalysis Research: Substrate Engineering for (S)-Selective Hydrolase Discovery

Enzyme engineering and biocatalysis groups seeking to identify or evolve hydrolases with (S)-enantioselectivity for cis-5-hydroxycyclohex-3-enecarboxylic acid derivatives can use (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid as both a chiral analytical standard and a comparative substrate. The BRENDA enzyme database confirms that wild-type isochorismatase (EC 3.3.2.1) produces exclusively the (R)-configured product from (±)-cis-3-[(carboxyethenyl)oxy]-4-cyclohexene-1-carboxylic acid [3]. The (1S,5S) enantiomer thus represents the non-natural, enzymatically less accessible stereoisomer, making it a valuable screening substrate for directed evolution campaigns aimed at identifying (S)-selective biocatalysts or developing stereo-inversion protocols for industrial-scale production of both enantiomers [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.